molecular formula C7H3BrN4 B6202235 2-azido-4-bromobenzonitrile CAS No. 1597923-15-3

2-azido-4-bromobenzonitrile

Cat. No.: B6202235
CAS No.: 1597923-15-3
M. Wt: 223
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Description

2-Azido-4-bromobenzonitrile (CAS: N/A; molecular formula: C₇H₃BrN₄) is a substituted benzonitrile derivative featuring an azide (-N₃) group at the 2-position and a bromine atom at the 4-position of the aromatic ring. This compound is of significant interest in synthetic organic chemistry due to the dual reactivity of its functional groups. The azide group enables participation in click chemistry (e.g., Huisgen cycloaddition with alkynes) and Staudinger reactions, while the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The nitrile group further enhances its utility as a precursor for carboxylic acids, amides, or heterocycles via hydrolysis or nucleophilic substitution. Its applications span pharmaceutical intermediates, agrochemicals, and materials science, particularly in the synthesis of triazole-linked frameworks .

Properties

CAS No.

1597923-15-3

Molecular Formula

C7H3BrN4

Molecular Weight

223

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 2-azido-4-bromobenzonitrile typically involves the introduction of the azido group and the bromine atom onto the benzonitrile core. One common method is the nucleophilic substitution reaction, where 4-bromobenzonitrile is treated with sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. This reaction results in the substitution of the bromine atom with the azido group, forming this compound .

Chemical Reactions Analysis

2-Azido-4-bromobenzonitrile undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-azido-4-bromobenzonitrile primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azido group can be reduced to an amine, which can further participate in various chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and reactivity of 2-azido-4-bromobenzonitrile, we compare it with structurally analogous benzonitrile derivatives. Key compounds include:

(R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile

  • Structure: This compound (C₁₀H₈BrNO₂) shares the 4-bromo-benzonitrile backbone but replaces the azide group with an epoxide-functionalized ether at the 2-position.
  • Applications : Primarily used in stereoselective synthesis of chiral intermediates for pharmaceuticals, leveraging the epoxide’s stereochemical control .

4-Bromo-2-nitrobenzonitrile

  • Structure: Replaces the azide with a nitro (-NO₂) group.
  • Reactivity : The nitro group is redox-active (reducible to amines) and electron-withdrawing, which modulates the aromatic ring’s electronic properties. However, it lacks the azide’s cycloaddition capability.
  • Applications: Common in electrophilic substitution reactions and as a precursor for amino-benzonitrile derivatives.

2-Azido-4-iodobenzonitrile

  • Structure : Substitutes bromine with iodine at the 4-position.
  • Reactivity : The heavier iodine atom enhances susceptibility to Ullmann-type coupling reactions. However, iodine’s lower stability under harsh conditions compared to bromine may limit its use in high-temperature syntheses.

Data Table: Key Properties and Reactivity

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Reactivity Applications
This compound C₇H₃BrN₄ 239.94 Azide, Bromine, Nitrile Click chemistry, cross-coupling, hydrolysis Drug discovery, polymer chemistry
(R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile C₁₀H₈BrNO₂ 278.08 Epoxide, Bromine, Nitrile Epoxide ring-opening, cross-coupling Chiral intermediates, agrochemicals
4-Bromo-2-nitrobenzonitrile C₇H₃BrN₂O₂ 245.02 Nitro, Bromine, Nitrile Electrophilic substitution, reduction Dye synthesis, explosives research
2-Azido-4-iodobenzonitrile C₇H₃IN₄ 286.93 Azide, Iodine, Nitrile Ullmann coupling, click chemistry Radiolabeling, organic electronics

Research Findings and Limitations

  • Azide vs. Epoxide : The azide group in this compound offers superior versatility in click chemistry compared to the epoxide in (R)-4-bromo-2-(oxiran-2-ylmethoxy)benzonitrile, which is more suited to stereochemical applications .
  • Halogen Effects : Bromine’s balance of reactivity and stability makes it preferable to iodine for thermally demanding reactions, though iodine’s higher atomic polarizability enhances coupling efficiency in certain cases.
  • Electronic Modulation : Nitro groups (electron-withdrawing) vs. azides (mildly electron-withdrawing) significantly alter the aromatic ring’s electrophilicity, impacting substitution patterns.

Notes on Evidence and Scope

For instance, (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile is documented in a 2017 catalog but lacks detailed mechanistic studies . Further experimental data on solubility, stability, and reaction yields would enhance this analysis.

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